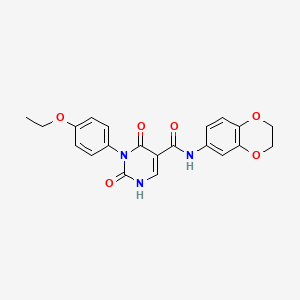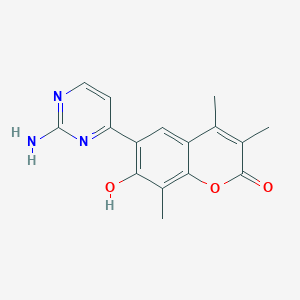![molecular formula C25H21N3O5 B11290841 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11290841.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide: is a complex organic compound that features multiple functional groups, including a benzodioxin ring, an oxadiazole ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzodioxin Ring: Starting from catechol, the benzodioxin ring can be formed through a cyclization reaction with an appropriate dihalide under basic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Coupling Reactions: The benzodioxin and oxadiazole intermediates can be coupled using a suitable linker, such as a methoxy group, through nucleophilic substitution or other coupling reactions.
Formation of the Benzamide: The final step involves the formation of the benzamide moiety, which can be achieved by reacting the intermediate with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at different positions, depending on the reagents and conditions used.
Reduction: Reduction reactions can target specific functional groups, such as the oxadiazole ring or the benzamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions with electron-withdrawing or electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may act as an inhibitor or activator by binding to specific enzymes or receptors.
Modulation of Signaling Pathways: It may influence cellular signaling pathways, leading to changes in cell function or behavior.
Interaction with DNA or RNA: The compound could interact with nucleic acids, affecting gene expression or protein synthesis.
類似化合物との比較
Similar compounds to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide include:
Benzodioxin Derivatives: Compounds with similar benzodioxin rings, which may have similar chemical properties and biological activities.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, known for their diverse biological activities.
Benzamide Derivatives: Compounds with the benzamide moiety, often used in medicinal chemistry for their therapeutic potential.
The uniqueness of This compound lies in its combination of these functional groups, which may confer unique chemical and biological properties not found in simpler analogs.
特性
分子式 |
C25H21N3O5 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzamide |
InChI |
InChI=1S/C25H21N3O5/c1-16-6-8-17(9-7-16)24-27-23(33-28-24)15-32-20-5-3-2-4-19(20)25(29)26-18-10-11-21-22(14-18)31-13-12-30-21/h2-11,14H,12-13,15H2,1H3,(H,26,29) |
InChIキー |
UCJUOWLLQWTFAG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3C(=O)NC4=CC5=C(C=C4)OCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~4~-(4-methoxyphenyl)-1-methyl-N~6~-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11290766.png)
![Methyl 4-({[3-(4-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11290771.png)
![7-{2-hydroxy-3-[4-(pyridin-2-yl)piperazin-1-yl]propoxy}-4-methyl-2H-chromen-2-one](/img/structure/B11290782.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}thiophene-2-carboxamide](/img/structure/B11290787.png)
![methyl 2-{[(7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B11290793.png)
![N-(3-acetylphenyl)-3-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11290804.png)

![9'-Bromo-1-methyl-2'-(2-thienyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11290818.png)
![N-[3-(4-hydroxyphenoxy)-5-nitrophenyl]-3-(3-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11290824.png)

![5-hydroxy-N-(2-methoxyphenyl)-3-methyl-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11290829.png)

![Ethyl 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11290835.png)
![N-cyclopentyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11290855.png)
